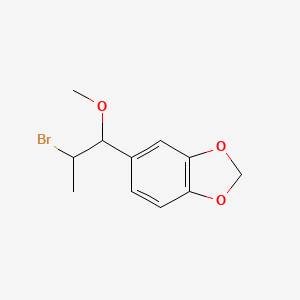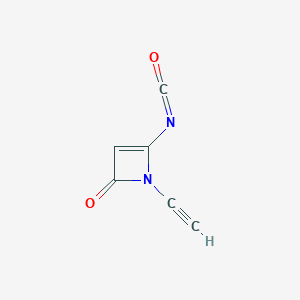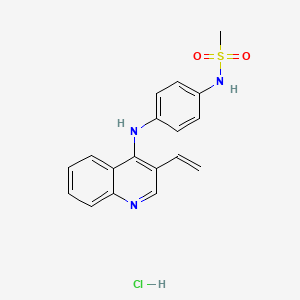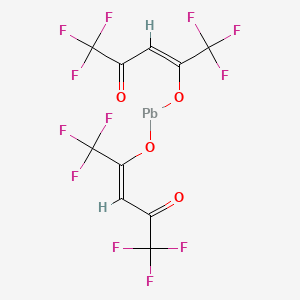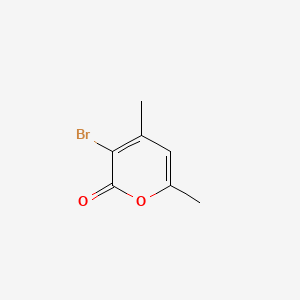
3-Bromo-4,6-dimethyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4,6-dimethyl-2H-pyran-2-one is a chemical compound with the molecular formula C7H7BrO2. It belongs to the class of pyrone derivatives, which are six-membered conjugated cyclic esters. Pyrones are known for their diverse biological activities and are often used as building blocks in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,6-dimethyl-2H-pyran-2-one typically involves the bromination of 4,6-dimethyl-2H-pyran-2-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps like recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4,6-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of de-brominated or partially reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrone derivatives.
- Oxidized or reduced forms of the original compound .
Applications De Recherche Scientifique
3-Bromo-4,6-dimethyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Bromo-4,6-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atom and the pyrone ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-2H-pyran-2-one: Lacks the bromine atom, making it less reactive in substitution reactions.
3,5-Dibromo-2H-pyran-2-one: Contains an additional bromine atom, leading to different reactivity and applications.
4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: Contains a hydroxyl group, which alters its chemical properties and reactivity
Uniqueness: This makes it a valuable compound for various synthetic and research purposes .
Propriétés
Numéro CAS |
669-95-4 |
|---|---|
Formule moléculaire |
C7H7BrO2 |
Poids moléculaire |
203.03 g/mol |
Nom IUPAC |
3-bromo-4,6-dimethylpyran-2-one |
InChI |
InChI=1S/C7H7BrO2/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 |
Clé InChI |
PCJLUGUBXDBHFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13801360.png)
![N-[2-(1-Cyclohexen-1-yl)-6-methylphenyl]acetamide](/img/structure/B13801367.png)
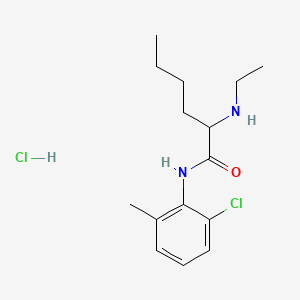
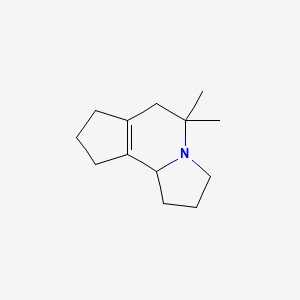

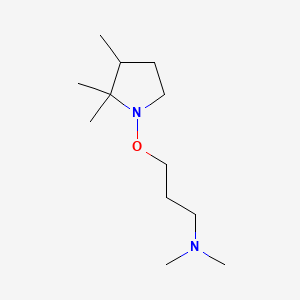
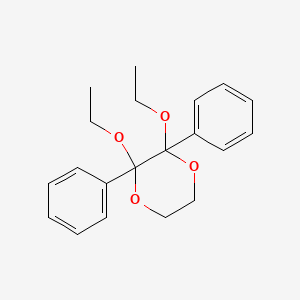

![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
